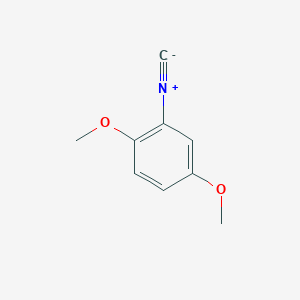

2,5-Dimethoxyphenylisocyanide

Overview

Description

Synthesis Analysis

The synthesis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines has been reviewed in the literature . The synthetic phenethylamines represent one of the largest classes of “designer drugs”, obtained through chemical structure modifications of psychoactive substances to increase their pharmacological activities . A patent describes a method for preparing 2,5-dimethoxy phenylethylamine, which is an important pharmaceutical intermediate .Molecular Structure Analysis

The molecular formula of 2,5-Dimethoxyphenylisocyanide is C9H9NO2 . Its molecular weight is 163.17 .Chemical Reactions Analysis

The chemical reactions of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines have been analyzed in various studies . These compounds are part of a larger class of synthetic phenethylamines, which are obtained through chemical structure modifications of psychoactive substances .Scientific Research Applications

Forensic Toxicology

2,5-Dimethoxyphenylisocyanide: plays a significant role in the field of forensic toxicology. It is used in the analysis of 2,5-dimethoxy-amphetamines and phenethylamines , which are often found in designer drugs . These compounds are structurally modified to enhance their pharmacological activities, making them a challenge to identify in biological matrices. Advanced analytical methods, such as gas chromatography or liquid chromatography combined with mass spectrometry, are employed to confirm the presence of these substances in biological samples .

Designer Drug Identification

The compound is integral in the identification of designer drugs, particularly those related to 2,5-dimethoxyphenethylamine (2,5-DMPEA) . These substances, due to their psychoactive and stimulant effects, are of concern in the illicit drug market. Analytical techniques are developed to differentiate 2,5-DMPEA from its regioisomers, which is crucial for law enforcement and public health agencies .

Analytical Chemistry

In analytical chemistry, 2,5-Dimethoxyphenylisocyanide is used to develop comprehensive analytical methods for newly emerging designer drugs. The focus is on enhancing the specificity and sensitivity of the assays to reduce false positives or negatives during drug screening tests .

Safety and Hazards

Mechanism of Action

Mode of Action

It’s important to note that the mode of action describes a series of key events that take place at the cellular or molecular level after a living organism is exposed to a substance .

Biochemical Pathways

Biochemical pathways are a series of chemical reactions occurring within a cell, and in a pathway, the product of one reaction often serves as the substrate for the next .

properties

IUPAC Name |

2-isocyano-1,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-10-8-6-7(11-2)4-5-9(8)12-3/h4-6H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHOFTRXQXFKNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374332 | |

| Record name | 2,5-Dimethoxyphenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2008-60-8 | |

| Record name | 2,5-Dimethoxyphenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-7-(1-methyl-2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1620708.png)

![N-[1-(4-benzylpiperazin-1-yl)propan-2-yl]pyridin-2-amine](/img/structure/B1620710.png)

![{[Imino(2-mercaptoanilino)methyl]amino}methanimidamide hydrochloride](/img/structure/B1620711.png)

![Methyl 2-[2-(2,2,2-trichloroacetyl)pyrrol-1-yl]benzoate](/img/structure/B1620714.png)

![4-[(4-Chloro-2,5-dimethylphenyl)thio]-3-nitrobenzoic acid](/img/structure/B1620716.png)

![2-{4-[(5-Nitro-2-pyridyl)oxy]phenyl}acetonitrile](/img/structure/B1620717.png)

![4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzonitrile](/img/structure/B1620718.png)

![1-[2-(2,4-dichlorophenoxy)phenyl]-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1620720.png)

![4-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B1620724.png)

![3-[[4-(2,4,6-Trinitroanilino)benzoyl]amino]benzoic acid](/img/structure/B1620725.png)